An In-depth Technical Guide to 4-Fluoro-4'-methylbenzophenone (CAS: 530-46-1)
An In-depth Technical Guide to 4-Fluoro-4'-methylbenzophenone (CAS: 530-46-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-4'-methylbenzophenone, a halogenated aromatic ketone with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectral data, and a thorough experimental protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it explores its role as a key intermediate in the development of therapeutic agents, particularly as a precursor to cyclooxygenase-2 (COX-2) inhibitors. A schematic of the relevant biological signaling pathway is provided, alongside essential safety and handling information.
Introduction
4-Fluoro-4'-methylbenzophenone, with the CAS registry number 530-46-1, is an organic compound characterized by a benzophenone core structure.[1] This structure is substituted with a fluorine atom at the 4-position of one phenyl ring and a methyl group at the 4'-position of the other. The presence of the fluorine atom and the methyl group imparts unique electronic and steric properties to the molecule, making it a valuable building block in various chemical syntheses.[1] Its applications are diverse, ranging from being a photoinitiator in polymer chemistry to a crucial intermediate in the synthesis of fluorescent dyes and pharmaceutical agents.[1] Notably, it serves as a scaffold for the development of anti-inflammatory drugs.[1]
Physicochemical and Spectral Properties
The properties of 4-Fluoro-4'-methylbenzophenone are summarized in the table below. The data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 530-46-1 | [1][2] |
| Molecular Formula | C₁₄H₁₁FO | [1] |
| Molecular Weight | 214.23 g/mol | [1] |
| Appearance | Off-white to white crystalline powder | [3] |
| Melting Point | 98-99 °C | [4] |
| Boiling Point | 334.8 °C at 760 mmHg | [4] |
| Density | 1.139 g/cm³ | [4] |
| Solubility | Sparingly soluble in water; Soluble in dichloromethane, THF, and acetone. | [1][5] |
| LogP (Octanol-Water) | 3.86 | [1] |
| Vapor Pressure | 0.001 mmHg at 25°C | [1] |
Spectral Data: The structural integrity of 4-Fluoro-4'-methylbenzophenone is typically confirmed using various spectroscopic techniques.[1] While specific spectra are proprietary to individual suppliers, the expected characteristic signals are as follows:
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¹H NMR: Aromatic protons are expected to appear in the range of 7.0-8.0 ppm, with the methyl group protons appearing as a singlet around 2.4 ppm.
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¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon, and the methyl carbon.
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¹⁹F NMR: A single resonance is expected for the fluorine atom.
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key feature.
Synthesis: Friedel-Crafts Acylation
The most common and efficient method for the synthesis of 4-Fluoro-4'-methylbenzophenone is the Friedel-Crafts acylation of fluorobenzene with 4-methylbenzoyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
Experimental Protocol
Materials:
-
Fluorobenzene
-
4-Methylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
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Addition of Reactants: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath. A solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.
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Aromatic Substrate Addition: Following the addition of the acyl chloride, fluorobenzene (1.0-1.2 equivalents) is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.
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Reaction Progression: After the complete addition of fluorobenzene, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled again in an ice bath and slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.
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Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4-Fluoro-4'-methylbenzophenone.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-Fluoro-4'-methylbenzophenone.
Applications in Drug Development
A significant application of 4-Fluoro-4'-methylbenzophenone is its use as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Specifically, it is a building block for creating derivatives that exhibit selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]
COX-2 Signaling Pathway and Inhibition
The COX-2 enzyme plays a crucial role in the inflammatory cascade. It is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.
Caption: The COX-2 signaling pathway and its inhibition by NSAIDs.
Safety and Handling
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Irritation: May cause skin and eye irritation.[4]
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Inhalation: Inhalation of dust may cause respiratory tract irritation.[4]
Recommended Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4]
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
In case of contact or exposure, it is recommended to wash the affected area with plenty of water and seek medical advice.[4]
Conclusion
4-Fluoro-4'-methylbenzophenone is a versatile and valuable compound in the fields of organic synthesis and drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and its utility as a precursor for COX-2 inhibitors highlight its importance for researchers and scientists. A thorough understanding of its properties, synthesis, and potential biological applications is crucial for its effective and safe utilization in the laboratory and in the development of new therapeutic agents.
References
- 1. Buy 4-Fluoro-4'-methylbenzophenone | 530-46-1 [smolecule.com]
- 2. 530-46-1 | 4-Fluoro-4'-methylbenzophenone - Capot Chemical [capotchem.com]
- 3. 4-Fluoro-4'-methylbenzophenone [sinohighchem.com]
- 4. China 4-Fluoro-4′-methylbenzophenoneï¼CAS# 530-46-1) Manufacturer and Supplier | Xinchem [xinchem.com]
- 5. Page loading... [guidechem.com]
